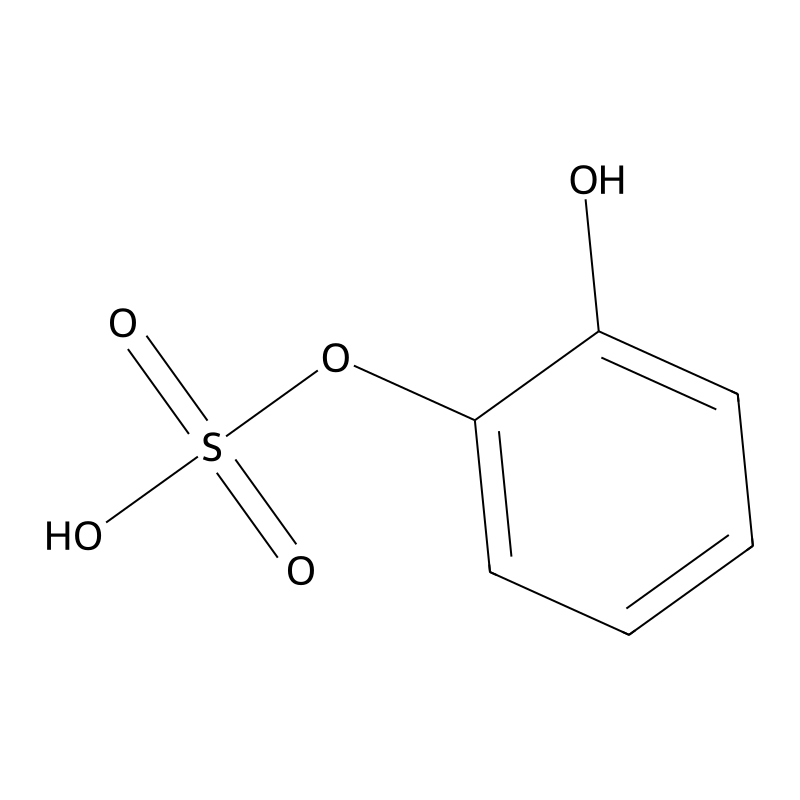Pyrocatechol sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pyrocatechol sulfate, also known as catechol sulfate, is an organic compound classified as an aryl sulfate. It is derived from catechol, where one of the hydroxyl groups is substituted by a sulfonic acid group, resulting in the molecular formula and a molecular weight of approximately 190.17 g/mol. This compound is primarily recognized for its presence in biological systems and its role as a metabolite. It has been identified in human urine and is linked to dietary intake, particularly from whole grains and certain fruits such as berries .
Biomarker Discovery:
Pyrocatechol sulfate is being explored as a potential biomarker for various diseases and conditions. Its presence in biological fluids like blood and urine might offer insights into underlying physiological processes. For example, studies suggest its potential as a biomarker for:
- Chronic kidney disease: Elevated levels of pyrocatechol sulfate have been observed in patients with advanced chronic kidney disease, potentially indicating impaired renal function.
- Exposure to environmental toxins: Pyrocatechol sulfate can be formed from the metabolism of certain environmental pollutants like benzene. Detecting its presence could potentially indicate exposure to these toxins.
Gut Microbiome Research:
Recent research suggests that pyrocatechol sulfate might be a metabolite produced by gut bacteria. Studying its levels and variations could offer insights into the composition and function of the gut microbiome, potentially leading to a better understanding of its role in health and disease.
The general reaction for the formation of pyrocatechol sulfate from catechol can be represented as follows:
This reaction illustrates the substitution of a hydroxyl group by a sulfonic acid group.
Pyrocatechol sulfate exhibits various biological activities. It has been studied for its potential role as a biomarker for dietary intake, particularly in assessing whole grain consumption. Research indicates that it may be associated with metabolic pathways linked to antioxidant activity and detoxification processes in the body . Furthermore, pyrocatechol sulfate has been implicated in the modulation of cellular signaling pathways due to its interactions with proteins and enzymes .
The synthesis of pyrocatechol sulfate typically involves the sulfation of catechol using sulfuric acid or related sulfonating agents. Common methods include:
- Direct Sulfation: Treating catechol with concentrated sulfuric acid under controlled conditions to achieve selective sulfation.
- Enzymatic Methods: Utilizing sulfotransferase enzymes that catalyze the transfer of a sulfonate group to hydroxyl groups in phenolic compounds.
- Chemical Synthesis: Employing reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes to achieve sulfation .
Pyrocatechol sulfate finds applications in various fields:
- Biomarker Research: It serves as a potential biomarker for dietary studies, especially concerning whole grain intake.
- Pharmaceuticals: Its derivatives are explored for therapeutic applications due to their biological activities.
- Analytical Chemistry: Used in assays and studies related to phenolic compounds and their metabolites .
Studies have shown that pyrocatechol sulfate interacts with several biological molecules, including proteins and enzymes. Its ability to form adducts with sulfhydryl groups suggests potential implications in redox biology and cellular signaling pathways. Additionally, it has been investigated for its role in modulating oxidative stress responses within cells .
Pyrocatechol sulfate shares structural similarities with other phenolic compounds and their sulfated derivatives. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Catechol | Parent compound; two hydroxyl groups | |
| Guaiacol | Methyl ether derivative of catechol | |
| Hydroquinone | Para isomer; used as an antioxidant | |
| Phenol | Simple aromatic compound; precursor to many derivatives | |
| 2-Hydroxybenzenesulfonic acid | Sulfated derivative; used in industrial applications |
Uniqueness of Pyrocatechol Sulfate: Unlike these compounds, pyrocatechol sulfate's unique feature lies in its sulfonic acid substitution, which enhances its solubility and reactivity, making it particularly relevant in biological contexts as a metabolite linked to dietary intake.








